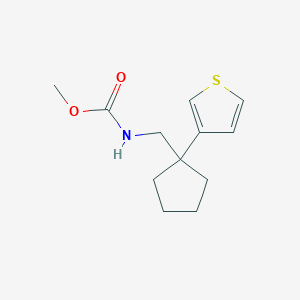
Methyl ((1-(thiophen-3-yl)cyclopentyl)methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl ((1-(thiophen-3-yl)cyclopentyl)methyl)carbamate” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring made up of four carbon atoms and one sulfur atom . The compound also includes a cyclopentyl group, which is a cyclic hydrocarbon group consisting of five carbon atoms . The carbamate part of the molecule involves a carbonyl (C=O) group and an amine (NH2) group.
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains a thiophene ring, a cyclopentyl ring, and a carbamate group. The thiophene ring is a five-membered ring with four carbon atoms and one sulfur atom . The cyclopentyl ring is a five-membered ring of carbon atoms . The carbamate group consists of a carbonyl group (C=O), an amine group (NH2), and a methyl group (CH3) attached to the carbonyl carbon .Applications De Recherche Scientifique
Antitumor Activity
Methyl carbamate derivatives have been investigated for their antitumor properties. For instance, R17934-NSC 238159, a compound structurally similar to methyl ((1-(thiophen-3-yl)cyclopentyl)methyl)carbamate, showed effectiveness against various types of leukemia and carcinomas, indicating potential clinical applications due to its low toxicity at therapeutically active doses (Atassi & Tagnon, 1975). Additionally, studies on related methyl carbamate derivatives revealed their ability to inhibit leukemia cell proliferation and demonstrated antifilarial activity (Kumar et al., 1993).
Corrosion Inhibition
Research on methyl carbamate's interaction with metals has found it to act as a corrosion inhibitor for copper in acidic environments. The inhibitive effect is attributed to the molecule's adsorption on the metal surface, following the Langmuir isotherm model. The sulfur atom in the molecule was identified as the most likely adsorption site, suggesting a relation between molecular structure and inhibitive effectiveness (John et al., 2013).
Detection and Analysis Techniques
Significant advancements have been made in detecting and analyzing carbamate compounds. For instance, high-performance liquid chromatography (HPLC) techniques have been developed for detecting carbamates at nanogram levels, demonstrating the resolution, sensitivity, and selectivity necessary for determining multicarbamate insecticide residues (Krause, 1979). Moreover, the development of electrochemical sensors using modified graphene and gold nanoparticles offers direct and sensitive determination of carbaryl, a carbamate pesticide, in various samples, highlighting the potential for environmental monitoring (Rahmani et al., 2018).
Photolabile Protecting Groups
Methyl carbamate derivatives, specifically N-methyl-N-(o-nitrophenyl)carbamates, have been explored as photolabile alcohol protecting groups, offering ease of incorporation and high-yield, clean deprotection by photolysis in protic solvents. This presents an innovative approach in synthetic chemistry, particularly in the context of protecting sensitive functional groups during complex reactions (Loudwig & Goeldner, 2001).
Orientations Futures
Thiophene derivatives are a topic of ongoing research due to their wide range of potential applications in medicinal chemistry and material science . Future research could focus on elucidating the specific synthesis pathways, chemical reactions, mechanisms of action, physical and chemical properties, and safety and hazards of “Methyl ((1-(thiophen-3-yl)cyclopentyl)methyl)carbamate”. This could help in the development of new drugs or materials based on this compound.
Propriétés
IUPAC Name |
methyl N-[(1-thiophen-3-ylcyclopentyl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-15-11(14)13-9-12(5-2-3-6-12)10-4-7-16-8-10/h4,7-8H,2-3,5-6,9H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOSISPUFCLKDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCC1(CCCC1)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl ((1-(thiophen-3-yl)cyclopentyl)methyl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

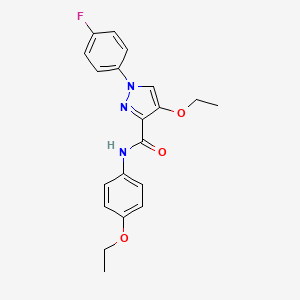
![Methyl 2-({4-[2-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)ethyl]piperazine-1-carbothioyl}amino)benzoate](/img/structure/B2841842.png)
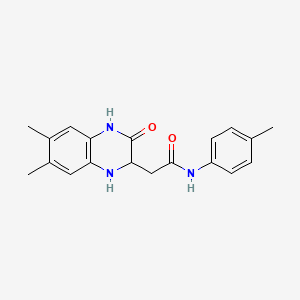
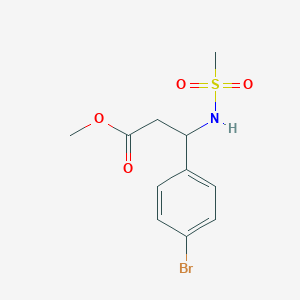
![(3Z,5Z)-3,5-bis[(dimethylamino)methylidene]-1-(4-nitrophenyl)piperidin-4-one](/img/structure/B2841851.png)
![N-[[4-(4-bromophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide](/img/structure/B2841852.png)
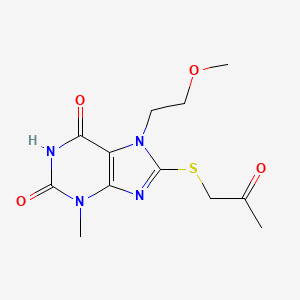

![Methyl 2-[2-[[cyano(cyclopropyl)methyl]carbamoyl]phenyl]benzoate](/img/structure/B2841855.png)
![N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2841856.png)
![3-(4-allyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone](/img/structure/B2841859.png)

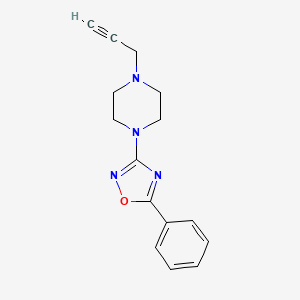
![methyl 6-chloro-2-(2-oxo-2-(p-tolylamino)ethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2841863.png)